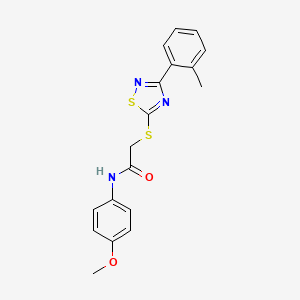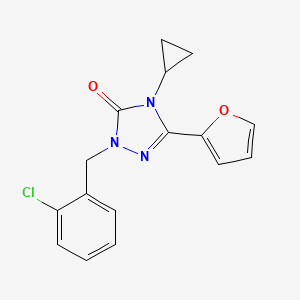
N'-(2,4-difluorophenyl)-N-ethyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “N’-(2,4-difluorophenyl)-N-ethyloxamide” often involves the reaction of isothiocyanates with amines. For example, the title compound N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .Scientific Research Applications
Chemical Synthesis and Modification
Aminodifluorosulfinium salts, including derivatives like XtalFluor-E and XtalFluor-M, are highlighted for their selective fluorination capabilities. These reagents exhibit enhanced thermal stability and ease of handling compared to their predecessors (e.g., DAST, Deoxo-Fluor) and do not generate corrosive free-HF, allowing use in standard laboratory settings. Their effectiveness in converting alcohols to alkyl fluorides and carbonyls to gem-difluorides showcases their utility in chemical synthesis (L’Heureux et al., 2010).
Bioorthogonal Chemistry
The development of 4-Formylbenzene diazonium hexafluorophosphate (FBDP) introduces a bioorthogonal aldehyde functionality selectively to tyrosine residues in proteins and peptides. This reagent enables facile conjugation of small molecules or polymers (PEGylation) to proteins, offering a versatile tool for protein modification and labeling applications (Gavrilyuk et al., 2012).
Insecticide Development
Flubendiamide represents a novel class of insecticides with a unique chemical structure, demonstrating exceptional activity against lepidopterous pests, including resistant strains. Its mode of action and safety profile for non-target organisms underline its potential in integrated pest management programs (Tohnishi et al., 2005).
Organic Contaminant Barriers
Research into "tight" nanofiltration (NF) membranes for water reuse applications has shown that NF can be an effective barrier against pharmaceuticals, pesticides, endocrine disruptors, and other organic contaminants. This technology offers a cost-effective and efficient alternative to reverse osmosis (RO), with similar removal performance, highlighting its suitability for addressing organic contaminants in water reuse scenarios (Yangali-Quintanilla et al., 2010).
Advanced Materials and Sensing
Development of stimuli-responsive and reversible fluorescence switches, such as tetra(4-(diethylamino)phenyl)ethene (TPE-4N), demonstrates potential for chemical sensing and environmental monitoring. TPE-4N's aggregation-induced emission (AIE), proton capture capability, and reversible fluorescence switching in response to pH changes, hydrochloride vapor, and temperature variations underline its utility in developing advanced materials for sensing applications (Wang et al., 2015).
Safety and Hazards
properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O2/c1-2-13-9(15)10(16)14-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLGTQSWJBESTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid](/img/structure/B2735389.png)

![tert-butyl N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}carbamate](/img/structure/B2735393.png)
![2-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2735395.png)




![1-[2-[5-(4-Chlorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2735404.png)
![6-Ethyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2735406.png)


![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2735411.png)
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2735412.png)